molecular formula C10H7ClO2S B6201882 2-(6-chloro-1-benzothiophen-3-yl)acetic acid CAS No. 1784111-56-3

2-(6-chloro-1-benzothiophen-3-yl)acetic acid

Cat. No.: B6201882
CAS No.: 1784111-56-3
M. Wt: 226.7
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Description

2-(6-Chloro-1-benzothiophen-3-yl)acetic acid is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of a chlorine atom at the 6th position and an acetic acid group at the 3rd position of the benzothiophene ring makes this compound unique. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-1-benzothiophen-3-yl)acetic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-chlorobenzoyl chloride with thiophene in the presence of a base can lead to the formation of the benzothiophene ring. Subsequent chlorination and acetic acid substitution can yield the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-1-benzothiophen-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene ring, particularly at positions activated by the chlorine atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiophene ring.

Scientific Research Applications

2-(6-Chloro-1-benzothiophen-3-yl)acetic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(6-chloro-1-benzothiophen-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(6-chloro-1-benzothiophen-3-yl)acetic acid include other benzothiophene derivatives such as:

  • 2-(1-Benzothiophen-3-yl)acetic acid
  • 2-(6-Bromo-1-benzothiophen-3-yl)acetic acid
  • 2-(6-Methyl-1-benzothiophen-3-yl)acetic acid

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the acetic acid group can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

1784111-56-3

Molecular Formula

C10H7ClO2S

Molecular Weight

226.7

Purity

95

Origin of Product

United States

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